Cas no 885519-07-3 (5-Bromo-1-methoxy-2-methyl-3-nitrobenzene)

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a substituted benzene derivative with a bromo, methoxy, methyl, and nitro functional group arranged in a 1,2,3-pattern. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective reactivity in electrophilic aromatic substitution and coupling reactions, making it valuable for constructing complex aromatic frameworks. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) groups enhances its utility in regioselective transformations. High purity and stability under standard storage conditions further support its use in precision synthetic applications.
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene structure
885519-07-3 structure
Product name:5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
CAS No:885519-07-3
MF:C8H8BrNO3
MW:246.05802154541
MDL:MFCD07781354
CID:840362
PubChem ID:24728102

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
    • 4-Bromo-2-methoxy-6-nitrotoluene
    • AK119712
    • XTZNLELDRXUAOX-UHFFFAOYSA-N
    • 5-Bromo-2-methyl-3-nitroanisole
    • 4307AC
    • FCH1385647
    • AX8245128
    • ST2406078
    • 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (ACI)
    • SY105387
    • MFCD07781354
    • 885519-07-3
    • DB-367463
    • DTXSID80646167
    • DS-5729
    • SCHEMBL1494444
    • 5-Bromo2-methyl-3-nitroanisole
    • CS-0153533
    • AKOS016010742
    • DTXCID00596918
    • MDL: MFCD07781354
    • Inchi: 1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
    • InChI Key: XTZNLELDRXUAOX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(C)=C(OC)C=C(Br)C=1)=O

Computed Properties

  • Exact Mass: 244.96876g/mol
  • Monoisotopic Mass: 244.96876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Security Information

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB440672-1 g
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, 95%; .
885519-07-3 95%
1g
€345.60 2023-07-18
abcr
AB440672-1g
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, 95%; .
885519-07-3 95%
1g
€260.70 2025-02-15
abcr
AB440672-250 mg
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, 95%; .
885519-07-3 95%
250MG
€156.40 2023-07-18
Ambeed
A144732-100mg
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
885519-07-3 95%
100mg
$21.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE562-200mg
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
885519-07-3 95+%
200mg
439.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE562-50mg
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
885519-07-3 95+%
50mg
175.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224173-1g
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
885519-07-3 98%
1g
¥693.00 2024-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UE562-250mg
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
885519-07-3 95+%
250mg
1327CNY 2021-05-08
eNovation Chemicals LLC
Y1049744-1g
4-BROMO-2-METHOXY-6-NITROTOLUENE
885519-07-3 95+%
1g
$120 2024-06-06
1PlusChem
1P00H07C-1g
4-BROMO-2-METHOXY-6-NITROTOLUENE
885519-07-3 95%
1g
$106.00 2024-04-20

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  15 min, rt
1.2 > rt; 1 h, rt
1.3 Solvents: Water ;  cooled
Reference
A Concise Total Synthesis of Breitfussin A and B
Pandey, Sunil Kumar; Guttormsen, Yngve; Haug, Bengt Erik; Hedberg, Christian; Bayer, Annette, Organic Letters, 2015, 17(1), 122-125

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Raw materials

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Preparation Products

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene Related Literature

Additional information on 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene (CAS No: 885519-07-3)

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a highly substituted aromatic compound with a complex structure that includes bromine, methoxy, methyl, and nitro groups attached to the benzene ring. This compound is identified by its CAS registry number 885519-07-3, which uniquely identifies it in chemical databases and literature. The presence of multiple functional groups makes this compound a valuable substrate for various chemical reactions and applications.

The structure of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene consists of a benzene ring with substituents at positions 1, 2, 3, and 5. The methoxy group (-OCH₃) is located at position 1, the methyl group (-CH₃) at position 2, the nitro group (-NO₂) at position 3, and the bromine atom (Br) at position 5. This substitution pattern creates a molecule with significant steric and electronic effects, which influence its reactivity and properties.

Recent studies have highlighted the importance of such substituted aromatic compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The nitro group is known for its strong electron-withdrawing effect, which can activate certain positions on the benzene ring for electrophilic substitution reactions. Conversely, the methoxy group is an electron-donating group through resonance, which can deactivate certain positions for such reactions. The interplay between these groups makes 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene a unique candidate for exploring regioselectivity in organic synthesis.

In terms of synthesis, this compound can be prepared through a series of electrophilic aromatic substitution reactions. Starting from bromobenzene or toluene derivatives, the introduction of methoxy and nitro groups can be achieved using standard methods such as nucleophilic aromatic substitution or diazotization followed by Sandmeyer-type reactions. The bromine atom at position 5 can be introduced via electrophilic bromination under controlled conditions to avoid over-bromination or undesired side reactions.

The properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene make it an interesting compound for both academic research and industrial applications. For instance, its electron-withdrawing groups could enhance the stability of certain materials or influence their electronic properties in applications such as organic electronics or sensors. Additionally, the presence of multiple substituents provides opportunities for further functionalization, enabling the creation of more complex molecules with tailored properties.

From a pharmacological perspective, substituted benzene derivatives like 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene have been studied for their potential bioactivity. The nitro group is often associated with anti-inflammatory or antimicrobial properties, while the methoxy group can influence the lipophilicity and solubility of the compound. These characteristics make it a potential lead compound in drug discovery efforts targeting specific therapeutic areas.

In conclusion, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, with its CAS number 885519-07-3, represents a versatile aromatic compound with diverse applications across multiple disciplines. Its unique substitution pattern offers researchers a platform to explore fundamental chemical principles as well as develop innovative materials and pharmaceuticals. As research continues to uncover new insights into its properties and potential uses, this compound remains an important subject in contemporary chemistry.

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(CAS:885519-07-3)5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
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